molecular formula C27H51N9O14 B12646410 Myomycin B CAS No. 52955-41-6

Myomycin B

Cat. No.: B12646410
CAS No.: 52955-41-6
M. Wt: 725.7 g/mol
InChI Key: HHHVZSRXAOIJNA-UHFFFAOYSA-N
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Description

Myomycin B is a pseudodisaccharide antibiotic noted for its structural similarities to kasugamycin and streptomycin . Its primary research value lies in its mode of action, which closely resembles that of streptomycin by inhibiting protein synthesis . Studies have shown that Myomycin stably interacts with 70S ribosomes in organelles, specifically inhibiting plastid protein synthesis . This mechanism has made it a useful tool in fundamental research, such as studies on chloroplast biogenesis in model organisms like Euglena gracilis , where it induces a "bleached" phenotype by disrupting plastid development . Furthermore, Myomycin is not a substrate for common streptomycin-modifying enzymes, making it a potential agent for characterizing natural streptomycin-resistant bacterial isolates and for counterselecting against the presence of such resistance mechanisms . This product is designated for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

52955-41-6

Molecular Formula

C27H51N9O14

Molecular Weight

725.7 g/mol

IUPAC Name

[3-[4-[[amino-[[3-amino-6-(3,6-diaminohexanoylamino)hexanoyl]amino]methylidene]amino]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-carbamoyloxy-2,4,6-trihydroxycyclohexyl] carbamate

InChI

InChI=1S/C27H51N9O14/c28-5-1-3-10(29)7-13(38)34-6-2-4-11(30)8-14(39)35-25(31)36-15-16(40)12(9-37)47-24(17(15)41)48-21-18(42)22(49-26(32)45)20(44)23(19(21)43)50-27(33)46/h10-12,15-24,37,40-44H,1-9,28-30H2,(H2,32,45)(H2,33,46)(H,34,38)(H3,31,35,36,39)

InChI Key

HHHVZSRXAOIJNA-UHFFFAOYSA-N

Canonical SMILES

C(CC(CC(=O)NCCCC(CC(=O)NC(=NC1C(C(OC(C1O)OC2C(C(C(C(C2O)OC(=O)N)O)OC(=O)N)O)CO)O)N)N)N)CN

Origin of Product

United States

Isolation and Natural Occurrence of Myomycin B

Discovery and Source Organisms of Myomycin B

The mitomycins, including mitomycin A and mitomycin B, were initially isolated in 1956 by Hata and coworkers at Kwoya Hakko Kogyo Company in Japan from soil samples containing Streptomyces caespitosus. nih.gov The absolute structure of the mitomycins was later determined by Webb and coworkers at American Cyanamid Company, with X-ray crystal structures also playing a critical role. nih.gov

Streptomyces caespitosus

Streptomyces caespitosus is a filamentous, gram-positive soil bacterium that serves as a source organism for the production of mitomycins, including this compound. researchgate.netnih.gov Research has explored methods for the fermentative production of mitomycins using Streptomyces caespitosus, including the utilization of agricultural raw by-products such as molasses and corn steep liquor to increase antibiotic yield. researchgate.net Supplementation of the fermentation medium with certain primary amines can lead to the production of new mitomycin analogs by Streptomyces caespitosus. nih.gov

Streptomyces lavendulae

Another significant source organism for the mitomycin family, including mitomycin A, mitomycin B, and mitomycin C, is Streptomyces lavendulae. wikipedia.orgebi.ac.uk Streptomyces lavendulae produces mitomycin C, which is a well-known compound within the series. nih.gov This bacterium possesses genetic mechanisms that confer resistance to the lethal effects of mitomycins it produces, such as the expression of resistance proteins like MRD, which binds mitomycin C and functions as a drug exporter. nih.govrcsb.org The mitomycin biosynthesis 6-O-methyltransferase (MmcR) in Streptomyces lavendulae is involved in the biosynthesis of the quinone methoxy (B1213986) group found in mitomycin A and B. uniprot.orgrcsb.org

Contextualization within Microbiota-Derived Therapies

This compound, as a natural product isolated from microorganisms, falls within the broader context of microbiota-derived compounds with potential therapeutic applications. Microorganisms, particularly bacteria like Streptomyces species, are prolific producers of a wide array of bioactive natural products. researchgate.netmdpi.commdpi.com The discovery of such compounds from microbial sources has a long history in drug discovery, contributing significantly to the development of antibiotics and other therapeutic agents. mdpi.comdovepress.com

While the term "microbiota-derived therapies" often specifically refers to treatments involving the manipulation or transplantation of microbial communities, such as Fecal Microbiota Transplantation (FMT), or the use of defined bacterial consortia, the natural products isolated from microorganisms are a distinct but related area of therapeutic exploration. e-ce.orgnih.gov Few other antibiotics discovered work via the alkylating mechanism characteristic of mitomycin, making the mitomycin family relatively unique among microbiota-derived compounds in this specific regard. drugbank.com Research into microbiota and their metabolites continues to reveal their influence on various physiological processes and diseases, including tumorigenesis, highlighting the potential for discovering new therapeutic agents from this source. nih.gov

Chemical Synthesis and Synthetic Methodologies of Myomycin B

Total Synthesis Approaches towards Myomycin B

Total synthesis endeavors aim to construct the complete this compound molecule from simpler precursors, providing access to the compound and enabling the synthesis of analogues.

Kishi Laboratory Contributions

The Kishi laboratory made significant contributions to the total synthesis of mitomycins, including Mitomycin B. Their approach represented a landmark achievement at the time and established a standard for future synthetic work in this area. The synthetic route, though lengthy, allowed for the preparation of multiple mitomycin family members from common intermediates. nih.gov

Cha's Mitomycin B Core Synthesis

Cha's approach focused on the synthesis of the core structure of Mitomycin B. This methodology aimed to facilitate the introduction of the C9a hydroxyl functionality. However, challenges remained in maintaining the stability of the labile C9a hydroxyl group after the removal of a stabilizing carbonyl group at C3. nih.gov Cha's approach involved the intramolecular addition of a dialkoxytitanacyclopropane to an imide, providing the mitomycin B core structure in a reasonable yield. nih.gov

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is crucial for its biological activity. Specific stereocenters, particularly at C9, are subject to epimerization, leading to diastereomers with potentially different properties. beilstein-journals.org

C9 Stereochemistry and Epimerization to 9-epi-Myomycin B

Mitomycin B and Mitomycin D possess opposite absolute configurations at the C9 asymmetric carbon. beilstein-journals.org The epimerization at C9 of Mitomycin B can lead to the formation of 9-epi-Myomycin B. beilstein-journals.org This epimerization was shown by Hornemann, who demonstrated that this carbon could be easily epimerized. beilstein-journals.org Interestingly, 9-epi-Mitomycin B has shown better activity than the non-epimerized compound in some contexts. beilstein-journals.org

Proposed Base-Catalyzed Epimerization Mechanism

A base-catalyzed mechanism has been proposed for the epimerization at C9 of Mitomycin B. beilstein-journals.org This mechanism suggests that the tetracyclic pyrrolo-indole structure of this compound opens reversibly at the bridged carbinolamine junction, yielding an eight-membered ring intermediate. beilstein-journals.org A base, such as DBU, then reversibly deprotonates the activated C9 position, leading to the formation of the more stable isomer. beilstein-journals.org This proposed mechanism is supported by the observation that Mitomycin B eliminates carbamic acid at the C10 position in basic medium, unlike Mitomycin C, which cannot open to the amino ketone. beilstein-journals.org

Synthesis of this compound Analogues and Derivatives

The synthesis of this compound analogues and derivatives is an important area of research aimed at exploring structure-activity relationships and potentially developing compounds with improved properties. Various mitosane derivatives have been prepared through different synthetic routes. clockss.org For instance, 2-methylpiperazino[1,2-a]indole-6,9-diones have been synthesized as analogues of mitomycin antibiotics, and some of these compounds showed antibacterial activities. tandfonline.com The synthesis of 7-alkylaminomitosanes by treating 7-methoxy-mitomycins with alkylamine in methanol (B129727) has also been reported, with these derivatives retaining strong antibacterial and antitumor activities. clockss.org Additionally, aziridinomitosene, prepared from Mitomycin B by catalytic reduction followed by reoxidation, showed strong activity against bacteria. clockss.org Directed biosynthesis, where the fermentation medium is supplemented with primary amines, has also been used to produce new mitomycin analogs, including those with the ring conformation related to Mitomycin B. jst.go.jp

10-decarbamoyloxy-9-dehydromitomycin B Synthesis

10-decarbamoyloxy-9-dehydromitomycin B, a naturally occurring mitomycin, can be prepared through chemical treatment of mitomycin B. One reported method involves treating mitomycin B with sodium hydride to yield 10-decarbamoyloxy-9-dehydromitomycin B. nih.govdoi.org This compound and its analogs featuring an exo-cyclic double bond have demonstrated antibacterial and cytotoxic activities. nih.govdoi.org

7-Alkoxymitosane Synthesis from Mitomycin A and B

The synthesis of 7-alkoxymitosanes can be achieved starting from mitomycins A and B. A facile alcoholysis reaction of 7-methoxymitosanes and 5-methoxyindolequinone under basic conditions has been discovered. This reaction allows for the synthesis of a series of 7-alkoxymitosanes from mitomycins A and B. nih.govdoi.org These synthesized compounds exhibited strong antibacterial activity against various Gram-positive and Gram-negative bacteria and were potent inhibitors of cultivating HeLa S-3 cells in vitro. nih.govdoi.org

Synthesis of Type I and Type II Analogues via Directed Biosynthesis

Directed biosynthesis offers an approach to synthesize new mitomycin analogs. When the normal fermentation medium for the production of mitomycin C with Streptomyces caespitosus is supplemented with certain primary amines, two new types of mitomycin analogs, designated as Type I and Type II, are produced. jst.go.jpnih.gov Type I analogs are characterized by amine substitution at position C7 on the mitosane ring. jst.go.jpnih.gov Type II analogs also feature substitutions at C7 but possess a mitosane ring conformation related to mitomycin B, including a hydroxyl group at position C9a and a methyl-substituted aziridine (B145994). jst.go.jpnih.gov Supplementation with primary amines such as methylamine, ethylamine, propylamine, propargylamine, and 2-methylallylamine (B105249) has led to the isolation and characterization of these Type I and Type II products. jst.go.jpnih.gov

Synthetic Approaches for Mitosene Derivatives

Synthetic efforts have also focused on the preparation of mitosene derivatives, which are related to the mitomycin structure but lack the aziridine ring. Mitosene derivatives can be obtained from mitomycins through various chemical transformations. clockss.org Approaches for the synthesis of mitosene derivatives have been explored, including the preparation of 1,2-disubstituted mitosenes. nih.gov These synthetic routes have involved steps such as bromination, displacement reactions, oxime formation, and reductive acetylation. nih.gov Other synthetic strategies for constructing the mitosene core include radical cyclization and methods utilizing enaminones. beilstein-journals.orgwits.ac.za Studies on the biological activities of mitosene derivatives have shown that some can exhibit strong activity, suggesting that the aziridine ring is not essential for all biological effects, although the quinone reduction potential significantly influences antibacterial activity. clockss.org

Molecular Mechanism of Action of Myomycin B and the Mitomycin Family

Bioreductive Activation Pathways

Mitomycins, including the prototype Mitomycin C, are administered as prodrugs and require intracellular bioreductive activation to exert their cytotoxic effects. pnas.orgyale.edunih.gov This activation process primarily involves the reduction of the quinone moiety within the mitomycin structure. pnas.orgyale.edunih.govnamikkemalmedj.com The reduction triggers a cascade of spontaneous chemical transformations that ultimately yield highly reactive intermediates capable of alkylating DNA. pnas.org

Reductive Activation to Alkylating Species

Upon one- or two-electron reduction of the quinone ring, the mitomycin molecule undergoes a series of rearrangements, including the elimination of the carbamate (B1207046) group and opening of the aziridine (B145994) ring. yale.edubeilstein-journals.org These transformations generate electrophilic centers, typically at the C-1 and C-10 positions of the mitosene structure. yale.edu The resulting activated species are potent bifunctional alkylating agents. yale.edunih.govcancercareontario.cadrugbank.com These activated forms are significantly more reactive towards biological nucleophiles, particularly DNA, compared to the parent compound. pnas.orgyale.edunih.govnamikkemalmedj.comresearchgate.net

Role of NADPH-Dependent Reductase

The intracellular reduction of the mitomycin quinone is primarily catalyzed by a variety of cellular reductases. pnas.orgaacrjournals.org NADPH-dependent reductases, such as NADPH-cytochrome P450 reductase and NADPH-cytochrome c reductase, are key enzymes involved in this bioreductive activation. yale.eduresearchgate.netjst.go.jpnih.govnih.govaacrjournals.org Other enzymes like NADH-cytochrome b5 reductase and xanthine (B1682287) oxidase can also contribute to the reductive activation. researchgate.netjst.go.jpaacrjournals.org The activity and type of reductases present in a cell can influence the rate and extent of mitomycin activation. aacrjournals.orgnih.gov

One-Electron vs. Two-Electron Reduction Processes

The bioreductive activation of mitomycins can proceed via two main enzymatic reduction pathways: one-electron reduction and two-electron reduction. pnas.orgyale.edunih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov

The one-electron reduction, often catalyzed by enzymes like NADPH-cytochrome P450 reductase, generates a semiquinone radical intermediate. pnas.orgresearchgate.netresearchgate.netnih.gov Under aerobic conditions, this semiquinone can rapidly react with molecular oxygen, leading to redox cycling and the production of reactive oxygen species, regenerating the parent mitomycin. yale.eduaacrjournals.orgresearchgate.netresearchgate.net This process can limit the amount of alkylating species formed and contribute to oxidative stress. yale.eduresearchgate.net

In contrast, the two-electron reduction, typically catalyzed by enzymes such as NAD(P)H:quinone oxidoreductase (DT-diaphorase), bypasses the semiquinone radical under anaerobic conditions and directly produces the hydroquinone (B1673460). pnas.orgnih.govresearchgate.net The hydroquinone is generally considered a more stable intermediate that can efficiently lead to the formation of the DNA-alkylating species, particularly under hypoxic conditions where reoxidation by oxygen is less likely. pnas.orgnih.govresearchgate.netresearchgate.net While DT-diaphorase is an oxygen-insensitive two-electron transfer enzyme, its role in mitomycin activation under normal physiological oxygen levels has been debated, with some studies suggesting it may be a poor substrate or even an inhibitor under such conditions. aacrjournals.org However, under hypoxic conditions, one-electron transfer enzymes may play a more prominent role in bioreductive activation. nih.gov

The balance between one- and two-electron reduction pathways and the cellular oxygen concentration significantly influence the efficiency of mitomycin activation and the subsequent DNA damage. pnas.orgyale.edunih.govresearchgate.netnih.gov

DNA Adduct Formation and Interactions

The activated, electrophilic forms of mitomycins exert their cytotoxic effects primarily by covalently binding to DNA, forming adducts. pnas.orgyale.edunih.govnamikkemalmedj.comdrugbank.comresearchgate.netaacrjournals.orgarvojournals.orgoup.com These interactions interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. arvojournals.orgontosight.ai

Interstrand and Intrastrand DNA Cross-Linking

A key feature of the mitomycin mechanism of action is the formation of DNA cross-links. yale.edunih.govcancercareontario.cadrugbank.comresearchgate.netaacrjournals.orgarvojournals.orgoup.comnih.govontosight.aiwikipedia.orgfcien.edu.uyresearchgate.netoup.com Activated mitomycins can act as bifunctional alkylating agents, reacting with nucleophilic centers on two different positions of the DNA helix. This can result in the formation of:

Interstrand cross-links (ICLs): Covalent linkages formed between complementary strands of the DNA double helix. yale.edunih.govcancercareontario.cadrugbank.comresearchgate.netaacrjournals.orgarvojournals.orgoup.comnih.govontosight.aiwikipedia.orgresearchgate.netoup.com ICLs are considered particularly cytotoxic lesions as they present a significant block to DNA replication and transcription, preventing strand separation. oup.comresearchgate.net

Intrastrand cross-links: Covalent linkages formed between two bases on the same DNA strand. yale.eduresearchgate.netaacrjournals.orgarvojournals.orgoup.comontosight.aiwikipedia.orgfcien.edu.uy

Mitomycins can also form monoadducts, where the activated molecule binds to only one base in the DNA. yale.eduresearchgate.netoup.comfcien.edu.uy However, the cross-linking activity, particularly interstrand cross-linking, is believed to be the primary mechanism responsible for the significant cytotoxicity of these compounds. yale.eduaacrjournals.orgoup.com The formation of these adducts occurs predominantly at the N2 position of guanine (B1146940) residues in the minor groove of DNA. researchgate.netarvojournals.orgwikipedia.orgresearchgate.net

Sequence Specificity in DNA Cross-Linking (e.g., 5′-CG-3′)

Research has demonstrated that the cross-linking activity of mitomycins exhibits a degree of sequence specificity. researchgate.netoup.comwikipedia.orgresearchgate.netoup.comnih.govcapes.gov.brnih.gov Studies, particularly with Mitomycin C and related derivatives, have shown a strong preference for cross-link formation at 5′-CG-3′ sequences in DNA. researchgate.netoup.comwikipedia.orgresearchgate.netoup.comnih.govcapes.gov.brnih.gov While mitomycins may bind non-covalently to other sequences, the efficient formation of covalent cross-links is significantly enhanced at CpG dinucleotides. nih.gov The yield of cross-linking can increase with successive CpG sequences. nih.gov Molecular modeling studies suggest that the spatial arrangement of guanine amino groups in the 5′-CG-3′ sequence is particularly favorable for the formation of the cross-linked adduct. nih.gov

Data illustrating the sequence specificity of mitomycin cross-linking highlights the preferential modification of guanine residues within specific DNA contexts. For example, studies comparing the alkylation yields of different sequences show a significantly higher reactivity at 5'-CG sites compared to other dinucleotides like 5'-AG or 5'-TG. nih.gov

This preferential targeting of specific DNA sequences by activated mitomycins contributes to their mechanism of action and their effects on cellular processes.

Guanine-O-6-Position as a Binding Site

Earlier research implicated the O-6 position of guanine as a potential covalent bonding site for mitomycins. clockss.org However, more recent and extensive studies, particularly concerning Mitomycin C, have established that the primary site of alkylation on guanine residues in DNA is the N2 position. nih.govaacrjournals.orgnih.govcuny.edu While the O-6 position is a known target for other types of alkylating agents, the predominant interaction of activated mitomycins, including Myomycin B as a family member, occurs at the N2 exocyclic amino group of guanine. nih.govaacrjournals.orgnih.govcuny.edu

DNA Monoadduct Formation

Following reductive activation, this compound, like other mitomycins, can form covalent adducts with DNA. A key step in this process is the formation of DNA monoadducts. nih.govoup.comaacrjournals.orgnih.govcuny.eduresearchgate.net This involves the alkylation of a single DNA strand by the activated compound. Studies on Mitomycin C and its derivatives have shown the formation of various monoadducts, including those linked to guanine residues. nih.govaacrjournals.orgnih.govcuny.edu The formation of these monoadducts is a precursor to the more cytotoxic DNA cross-links, but monoadducts themselves can also contribute to the biological effects by interfering with DNA processes. nih.govcuny.eduresearchgate.net

Role of Aziridine Ring Opening in DNA Alkylation

The aziridine ring is a critical functional group in the structure of mitomycins, including this compound. smolecule.comclockss.org The opening of this strained three-membered ring is a pivotal step in the DNA alkylation process. clockss.orgnih.govmdpi.commdpi.comnih.gov Upon reductive activation of the quinone, a cascade of events is initiated, leading to the opening of the aziridine ring. nih.govmdpi.com This ring opening generates an electrophilic species that can then react with nucleophilic centers in DNA, such as the N2 position of guanine. nih.govmdpi.com The stereochemistry of the aziridine ring opening has been investigated, and studies on Mitomycin B have shown that acid-catalyzed opening predominantly yields the cis product. nih.gov This opening is essential for the covalent binding of the mitomycin molecule to DNA. clockss.orgmdpi.com

Impact on Cellular Macromolecule Synthesis

The interaction of activated this compound with DNA has significant consequences for cellular macromolecule synthesis. The primary impact is on DNA synthesis and function, but at higher concentrations, effects on RNA and protein synthesis can also be observed. drugbank.comcancercareontario.cacancercareontario.cabiocompare.comscitoys.compnas.org

Inhibition of DNA Synthesis and Function

A well-established consequence of this compound and other mitomycins binding to DNA is the potent inhibition of DNA synthesis. smolecule.comclockss.orgdrugbank.comcancercareontario.cacancercareontario.camdpi.combiocompare.com The formation of DNA adducts, particularly interstrand cross-links, physically impedes the processes of DNA replication and transcription. smolecule.comdrugbank.comoup.com This blockage of DNA synthesis is considered a major contributor to the cytotoxic effects of these compounds, especially in rapidly dividing cells. smolecule.comdrugbank.com The covalent binding to DNA disrupts the normal functioning of the DNA template, preventing accurate replication and leading to cell cycle arrest and potentially cell death. drugbank.combiocompare.com

Suppression of RNA and Protein Synthesis (at higher concentrations)

While the primary target of mitomycins is DNA, studies have shown that at higher concentrations, these compounds can also suppress the synthesis of RNA and protein. drugbank.comcancercareontario.cacancercareontario.cabiocompare.comscitoys.compnas.org This effect is likely a secondary consequence of the extensive DNA damage and the disruption of cellular processes essential for transcription and translation. drugbank.comcancercareontario.capnas.org High levels of DNA damage can indirectly interfere with the machinery responsible for synthesizing RNA and proteins, leading to a broader inhibition of macromolecule synthesis. drugbank.compnas.org

Induction of Single-Strand Breaks in Bacterial DNA

Beyond the formation of adducts and cross-links, mitomycins have been associated with the induction of DNA strand breaks, including single-strand breaks, particularly in bacterial DNA. smolecule.comnih.govresearchgate.netbiorxiv.orgresearchgate.net While not a direct DNA cleavage mechanism by this compound itself, the DNA lesions formed by mitomycins can trigger cellular repair pathways. nih.govresearchgate.net The process of repairing these adducts and cross-links, such as through nucleotide excision repair, can involve the creation of transient single-strand breaks or lead to double-strand breaks if replication forks encounter damaged sites. nih.govresearchgate.netbiorxiv.orgresearchgate.net These breaks further contribute to the disruption of genome integrity and cellular function. biorxiv.org

Alternative and Context-Dependent Mechanisms

Beyond the classical understanding of mitomycin-induced DNA interstrand cross-linking, research has revealed additional mechanisms that play a role in the activity of this family of compounds, including this compound. These alternative pathways can be particularly relevant depending on the cellular context and the specific mitomycin congener.

Formation of Cross-Links with Minor Groove-Binding Nuclear Proteins (e.g., HMG I/Y)

In addition to their well-established DNA cross-linking capabilities, the mitomycin family of compounds, including derivatives relevant to the study of this compound's mechanisms, have been shown to form cross-links with minor groove-binding nuclear proteins. High mobility group I/Y (HMG I/Y, now referred to as HMGA1) proteins are notable examples of such interaction partners. nih.gov HMGA1 proteins are involved in regulating gene expression and are often highly expressed in rapidly proliferating cells, such as those found in tumors, making them relevant targets. nih.gov Studies investigating the interaction of mitomycin derivatives with HMGA1 have demonstrated the capacity for covalent DNA-protein cross-links. nih.gov HMGA1 binds to the minor groove of AT-rich DNA, and its interaction involves specific motifs that engage with the DNA structure. nih.govrcsb.org The ability of mitomycins to form cross-links with these proteins suggests a mechanism that could interfere with protein-DNA interactions crucial for various cellular processes, potentially contributing to their cytotoxic effects.

Monoalkylation as a Major Adduct

While DNA cross-linking, particularly interstrand cross-linking at 5′-CG-3′ steps in the minor groove, is a hallmark of mitomycin action, studies have also highlighted the significance of monoalkylation. nih.govdrugbank.com In certain contexts, such as when a mitomycin derivative like FR-900482 was incubated with nucleosomes, monoalkylation was observed to be the predominant adduct formed, rather than cross-linking. nih.gov This finding suggests that the mode of DNA modification by mitomycins can vary depending on the chromatin environment. Monoalkylation involves the covalent binding of a single activated mitomycin molecule to a DNA base, typically the N2 position of guanine. acs.orgnih.govoup.com The formation of monoalkylated adducts can still lead to DNA damage and contribute to the biological effects of the compound, potentially by blocking replication or triggering repair pathways, even in the absence of cross-links. oup.com

Oxygen-Dependent Toxicity and Superoxide (B77818) Radical Production

The mechanism of action of mitomycins is influenced by the cellular redox environment, particularly oxygen levels. While their DNA alkylating activity is often associated with reductive activation under hypoxic conditions, mitomycins can also exert oxygen-dependent toxicity. yale.eduoup.com This involves a process of cyclic one-electron reduction followed by reoxidation in the presence of molecular oxygen, leading to the generation of superoxide radicals. yale.edunih.govresearchgate.net Superoxide radicals can subsequently dismutate to hydrogen peroxide and other reactive oxygen species (ROS), such as hydroxyl radicals, through processes like the Haber-Weiss/Fenton reaction. nih.govnih.gov These ROS can cause non-specific oxidative damage to various cellular macromolecules, including DNA, lipids, and proteins, contributing to cellular toxicity and potentially mediating single-strand DNA breaks. nih.govoup.comnih.gov Studies have shown a correlation between the ability of mitomycin antibiotics to generate oxygen radicals and their cytotoxicity under aerobic conditions. researchgate.netresearchgate.net

Role of Redox Properties in Mechanism of Action

The redox properties of the mitomycin family, including the quinone moiety, are central to their mechanism of action. nih.govresearchgate.net Bioreductive activation, often mediated by intracellular enzymes, is required to convert the relatively inert parent compound into reactive species capable of interacting with DNA. acs.orgyale.edunih.gov This activation can occur via one- or two-electron reduction pathways, leading to the formation of semiquinone radicals or hydroquinones, respectively. yale.edunih.gov These reduced intermediates are highly reactive and can alkylate DNA. nih.gov

Under hypoxic conditions, the reductive pathway is favored, leading to the formation of DNA cross-links and monoalkylated adducts, which are considered the primary cytotoxic lesions under low oxygen tension. yale.edunih.gov However, under aerobic conditions, the semiquinone intermediate can readily react with oxygen, undergoing redox cycling and generating superoxide radicals as described above. yale.edunih.gov This highlights the dual nature of mitomycin activation, where the redox environment dictates the predominant reactive species and subsequent cellular damage pathways. The balance between DNA alkylation and ROS generation, influenced by cellular oxygen levels and the activity of reductive enzymes, contributes to the context-dependent toxicity observed with this compound and other mitomycins. yale.eduoup.comnih.gov The efficiency of activation by intracellular thiols, which can be influenced by redox potential, has also been suggested to play a role in the differential toxicity observed among mitomycin congeners. nih.gov

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compound3040806
Mitomycin C5746
HMGA1 (HMG I/Y)-
FR-900482-
FR-66979-

Alternative and Context-Dependent Mechanisms

Beyond the conventional understanding of DNA interstrand cross-linking, research has illuminated additional mechanisms through which the mitomycin family, including insights applicable to this compound, operates. These alternative pathways can hold particular significance depending on the specific cellular environment and the individual mitomycin analog.

Formation of Cross-Links with Minor Groove-Binding Nuclear Proteins (e.g., HMG I/Y)

Members of the mitomycin family have demonstrated the capacity to form cross-links with minor groove-binding nuclear proteins, such as high mobility group I/Y (HMG I/Y), now known as HMGA1. nih.gov These proteins are crucial for regulating gene expression and are often found at elevated levels in rapidly dividing cancer cells, making them relevant interaction partners for these compounds. nih.gov Studies have provided evidence for the formation of covalent DNA-protein cross-links involving mitomycin derivatives and HMGA1. nih.gov HMGA1 is known to bind within the minor groove of AT-rich DNA sequences, utilizing specific structural motifs to interact with the DNA helix. nih.govrcsb.org The ability of mitomycins to cross-link with these proteins suggests a mechanism that could disrupt vital protein-DNA interactions, thereby potentially contributing to their cytotoxic effects.

Monoalkylation as a Major Adduct

Although DNA cross-linking, particularly interstrand cross-links at 5′-CG-3′ sequences in the minor groove, is a characteristic feature of mitomycin activity, the formation of monoalkylated adducts is also a significant pathway. nih.govdrugbank.com In certain experimental settings, such as the incubation of a mitomycin derivative like FR-900482 with nucleosomes, monoalkylation was observed to be the predominant form of DNA modification, surpassing cross-linking. nih.gov This observation indicates that the specific manner in which mitomycins interact with DNA can be influenced by the surrounding chromatin structure. Monoalkylation involves the covalent attachment of a single activated mitomycin molecule to a nitrogenous base in DNA, most commonly at the N2 position of guanine. acs.orgnih.govoup.com The presence of these monoalkylated adducts can induce DNA damage and contribute to the biological outcomes of the compound, potentially by impeding DNA replication or activating DNA repair mechanisms, even in instances where cross-links are not the primary lesion. oup.com

Oxygen-Dependent Toxicity and Superoxide Radical Production

The activity of mitomycins is intricately linked to the cellular redox state and the availability of oxygen. While their DNA alkylating properties are often associated with reductive activation under low-oxygen conditions, mitomycins can also exhibit toxicity that is dependent on the presence of oxygen. yale.eduoup.com This process involves a cyclical one-electron reduction followed by reoxidation of the compound by molecular oxygen, resulting in the generation of superoxide radicals. yale.edunih.govresearchgate.net Superoxide radicals can then undergo dismutation to form hydrogen peroxide, which can further participate in reactions, such as the Fenton reaction, to produce highly reactive hydroxyl radicals and other reactive oxygen species (ROS). nih.govnih.gov These ROS are capable of inflicting non-specific oxidative damage to essential cellular components, including DNA, lipids, and proteins, thereby contributing to cellular toxicity and potentially causing DNA single-strand breaks. nih.govoup.comnih.gov Studies have indicated a correlation between the capacity of mitomycin antibiotics to generate oxygen radicals and their toxicity under aerobic conditions. researchgate.netresearchgate.net

Role of Redox Properties in Mechanism of Action

The redox characteristics of the mitomycin family, particularly the presence of a quinone moiety, are fundamental to their mechanism of action. nih.govresearchgate.net Bioreductive activation, often catalyzed by intracellular enzymes, is a prerequisite for converting the parent compounds into reactive species that can interact with DNA. acs.orgyale.edunih.gov This activation can proceed via either a one-electron or a two-electron reduction pathway, yielding semiquinone radicals or hydroquinones, respectively. yale.edunih.gov These reduced intermediates are highly reactive electrophiles capable of alkylating DNA. nih.gov

Under conditions of low oxygen (hypoxia), the reductive activation pathway is favored, leading to the formation of DNA cross-links and monoalkylated adducts, which are considered the primary cytotoxic lesions in this environment. yale.edunih.gov Conversely, in the presence of oxygen (aerobic conditions), the semiquinone intermediate can readily engage in redox cycling, reacting with oxygen to produce superoxide radicals. yale.edunih.gov This demonstrates the dual nature of mitomycin activation, where the cellular redox environment dictates the predominant reactive species generated and the subsequent pathways of cellular damage. The interplay between DNA alkylation and the generation of ROS, influenced by factors such as oxygen concentration and the activity of reductive enzymes, contributes to the context-dependent toxicity observed with this compound and other members of the mitomycin family. yale.eduoup.comnih.gov The efficiency with which intracellular thiols activate these compounds, which is related to their redox potential, has also been suggested as a factor influencing the differential toxicity among various mitomycin congeners. nih.gov

Structure Activity Relationships Sar of Myomycin B and Analogues

Influence of Specific Functional Groups on Activity

Quinone Moiety

The quinone moiety is a central feature of mitomycins and is essential for their biological activity. beilstein-journals.orgclockss.orgacs.org Mitomycins, including Myomycin B, act as prodrugs that require bioreductive activation of the quinone ring to become reactive species capable of alkylating DNA. beilstein-journals.orgbeilstein-journals.orgnih.gov This reduction can be enzymatic, electrochemical, or chemical. beilstein-journals.org The reduced form, a hydroquinone (B1673460), undergoes subsequent transformations leading to the generation of electrophilic centers that interact with DNA. nih.gov The quinone reduction potential can influence antibacterial activity. researchgate.netnih.gov Studies on other quinone-containing compounds have also highlighted the importance of the 1,4-quinone scaffold for biological effects, including anticancer and antibacterial activities. acs.orgmdpi.comiiarjournals.org

Carbamate (B1207046) Group (e.g., C-10 Position)

The carbamate group, particularly at the C-10 position, is another key functional group in this compound. beilstein-journals.orgclockss.org While the aziridine (B145994) ring is considered the major covalent binding site for DNA alkylation, the carbamate group at C-10 is involved in the activation pathway. nih.govyale.edunih.gov In the bifunctional alkylation mechanism, the loss of the C-10 carbamate group as carbamic acid leads to the formation of an iminium species, which serves as the second alkylation site for DNA. beilstein-journals.orgnih.gov Studies on decarbamoyl mitomycin C (DMC), an analogue of mitomycin C lacking the C-10 carbamate, have shown that while it can still produce DNA monoadducts and interstrand crosslinks, the stereochemistry of the major DNA adducts differs compared to mitomycin C, suggesting an influence of the carbamate on the alkylation process. nih.gov The presence or absence of the carbamoyl (B1232498) group at C-10 does not significantly influence the stereochemistry of the acid-catalyzed opening of the aziridine ring. nih.gov

Aziridine Ring

The aziridine ring is a critical functional group for the DNA alkylating activity of mitomycins. beilstein-journals.orgclockss.orgresearchgate.net It serves as a major covalent binding site on DNA. nih.gov The opening of the aziridine ring is a key step in the DNA alkylation process, allowing for irreversible bis-alkylation of DNA. beilstein-journals.org The aziridine ring is indispensable for the cross-linking ability and determines the guanine-specificity of the binding. nih.gov The presence of the aziridine ring is considered essential for antileukemia activity. researchgate.net

Substituents on the Quinone Ring (e.g., N-1 and C7 Positions)

Substituents on the quinone ring can influence the activity of mitomycins. For example, mitomycins A and C differ in the substituents on the quinone ring. beilstein-journals.orgbeilstein-journals.org Studies on mitomycin C analogues with various substituents, such as N7-phenyl or heterocyclic groups on the 7-amino group, have shown that the nature of these substituents can impact antitumor potency. nih.gov For some analogues, the lipid-water distribution coefficient was found to be a significant factor in determining antitumor potency, suggesting that cellular uptake or access to the target is important. nih.gov The introduction of a halogen atom at the C-7 position in some quinolinedione analogues can decrease activity, although the specific halogen (chlorine vs. bromine) can also influence the level of activity. mdpi.com Electron-donating substituents on the quinone ring can increase anticancer activities. gpatindia.com

Stereochemical Influence on Biological Activity

The three-dimensional arrangement of atoms, or stereochemistry, can significantly impact the biological activity of a molecule by influencing its interaction with biological targets like enzymes or DNA. nih.gov

C9 Stereochemistry (e.g., 9-epi-Myomycin B activity)

The stereochemistry at the C9 position is a distinguishing feature between this compound and some other natural mitomycins, such as mitomycin D. beilstein-journals.orgbeilstein-journals.org Interestingly, epimerization at the C9 carbon of this compound can lead to 9-epi-Myomycin B. beilstein-journals.orgbeilstein-journals.orgacs.org Research has shown that 9-epi-mitomycin B exhibits better activity compared to the non-epimerized this compound. beilstein-journals.orgbeilstein-journals.org This suggests that the stereochemistry at the C9 position plays a role in the biological activity of these compounds. The epimerization at C9 can occur via a base-catalyzed mechanism involving the opening and re-closure of the tetracyclic structure. beilstein-journals.org

Role of 1,2-Substituted Mitosene Stereochemistry

The mitosene core structure, present in this compound and other mitomycins, is critical for their biological activity. The stereochemistry at the 1,2-positions of the mitosene ring is considered to play an important role in the alkylation of DNA. clockss.org While earlier studies on mitosene derivatives often utilized mixtures of cis and trans isomers at the 1,2-position, understanding the specific influence of each stereoisomer on DNA alkylation is an area of interest. clockss.org The activation of mitosanes is believed to involve the formation of an indole (B1671886) nucleus, often through the loss of a group at position 9a. clockss.org For instance, the lack of antibacterial activity in a 9a-demethoxymitosane, where position 9a is hydrogen, suggests the necessity of a leaving group at this position for activation. clockss.org Although this compound has different stereochemistry at position 9a compared to some other natural mitomycins, the principle of activation involving this region is relevant. clockss.org

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies build upon SAR by developing mathematical models that quantitatively relate molecular descriptors (physicochemical properties, structural features) to biological activity. medcraveonline.commdpi.comresearchgate.netresearchgate.net These models can be used to predict the activity of new compounds before synthesis and to gain deeper insights into the factors governing activity. medcraveonline.comresearchgate.net

Correlation of Redox Potential with Biological Activity

The redox potential of mitomycins is a significant factor influencing their biological activity. researchgate.netresearchgate.netnih.govacs.org Mitomycins are bioreductive prodrugs, meaning they must be reduced within the cell to become active alkylating agents. beilstein-journals.orgnih.govbeilstein-journals.org The ease with which a mitomycin can be reduced, reflected by its redox potential, correlates with its ability to undergo enzymatic activation. researchgate.net Studies have shown a relationship between the reductive potential of mitomycin antibiotics and their cytotoxicity. researchgate.net Generally, compounds with a less negative reductive potential are more easily reduced enzymatically and tend to exhibit higher cytotoxicity. researchgate.net For example, Mitomycin A, which has a higher redox potential, demonstrates higher cellular toxicity compared to Mitomycin C, potentially due to more efficient activation by intracellular thiols. nih.govnih.gov

Influence of Lipophilicity on Cellular Penetration and Activity

Lipophilicity, a measure of a compound's ability to dissolve in lipids, is another crucial parameter in QSAR studies that affects biological activity. medcraveonline.comresearchgate.netresearchgate.netcore.ac.ukpensoft.net Lipophilicity influences a drug's ability to penetrate biological membranes, including cell membranes, and its distribution within the body. researchgate.netcore.ac.ukpensoft.net For compounds like this compound that need to enter cells to exert their effects, appropriate lipophilicity is essential for cellular uptake and subsequent activity. core.ac.ukpensoft.net While lipophilic compounds can readily penetrate membranes, there is an optimal range; excessive lipophilicity can lead to non-specific binding and reduced bioavailability. core.ac.uk Some studies on mitomycin analogues suggest that increased lipophilicity can lead to greater cellular uptake and enhanced cytotoxicity. nih.govresearchgate.net

Discrepancies and Inadequacies in Established SAR Models

Despite the utility of SAR and QSAR models in understanding and predicting the activity of mitomycin derivatives, discrepancies and limitations can exist. nih.govsci-hub.se Developing robust and reliable QSAR models requires careful selection of molecular descriptors and appropriate statistical methods. nih.govmedcraveonline.comresearchgate.netresearchgate.net Factors such as the complexity of biological systems, the multiple steps involved in the mechanism of action of mitomycins (including reduction, alkylation, and DNA repair), and the potential for different interactions within the cellular environment can contribute to the limitations of established models. beilstein-journals.orgnih.govbeilstein-journals.orgnih.gov In some cases, models developed using standard descriptors may be only marginally predictive, and the selection of descriptors can sometimes be subjective. nih.gov The presence of outliers or compounds with unique structural features in the training set can also impact the reliability of QSAR models. nih.gov Therefore, while SAR and QSAR provide valuable insights, they may not always fully capture the intricate relationship between structure and activity for all this compound analogues, highlighting the need for continued research and potentially more sophisticated modeling approaches.

Biological Activities of Myomycin B and Analogues in Experimental Systems

Antibacterial Activities

Mitomycins, including Myomycin B and its analogues, exhibit antibacterial activity. tandfonline.comnih.gov This activity is particularly notable against both Gram-positive and Gram-negative bacteria. clockss.org

Activity against Gram-Positive and Gram-Negative Bacteria

Mitomycin antibiotics, as a class, demonstrate strong activity against a range of Gram-positive and Gram-negative bacteria. clockss.org For example, mitomycin C, a related compound, has shown bactericidal action against both types of bacteria. Studies on synthetic analogues of mitomycin antibiotics, such as 2-methylpiperazino[1,2-a]indole-6,9-diones, have indicated in vitro antibacterial activity specifically against Gram-positive bacteria, while some related compounds were inactive. tandfonline.com Decarbamoylmitomycin C, another derivative, has also shown strong antibacterial activities against both Gram-positive and Gram-negative bacteria. clockss.org

Activity against Specific Bacterial Strains (e.g., Pseudomonas aeruginosa, Legionella pneumophila)

Research has explored the activity of mitomycins against specific problematic bacterial strains. Mitomycin C has demonstrated potent antibacterial activity against Pseudomonas aeruginosa, a Gram-negative bacterium known for its resistance to many antibiotics. researchgate.netfrontiersin.org Studies have shown that mitomycin C can effectively kill non-growing P. aeruginosa at relatively low concentrations. researchgate.net The antibacterial activity of mitomycin C against P. aeruginosa can be enhanced when combined with other agents like a tobramycin-ciprofloxacin hybrid. frontiersin.org

In the case of Legionella pneumophila, a Gram-negative pathogen, mitomycin C has been observed to induce competence, a state necessary for natural transformation, which is a process of DNA transfer between cells. wikipedia.orgwikipedia.orgwikiwand.comasm.org This induction of competence by mitomycin C in L. pneumophila is considered a response to genotoxic stress. asm.org

Influence of Quinone Reduction Potential on Antibacterial Activity

The quinone moiety present in the structure of mitomycin antibiotics plays a significant role in their biological activity. tandfonline.comclockss.org The antibacterial activities of certain mitosene derivatives, which are related to mitomycins, have been shown to be influenced by their quinone reduction potentials. clockss.org While the aziridine (B145994) ring is not always essential for antibacterial activity in these analogues, the quinone reduction potential exerts a strong influence. clockss.org Similarly, the biological activities of 7-substituted mitosanes have been observed to parallel the reduction potential of the quinone. clockss.org This suggests that the ease with which the quinone can be reduced is a factor in the antibacterial efficacy of these compounds. clockss.org

Cytotoxic Activities in Cell Lines

This compound and its analogues have also been investigated for their cytotoxic activities in various cell lines, demonstrating the ability to inhibit cell growth. nih.govnih.gov

Growth Inhibition in KB Cells

Studies have shown that this compound and its analogues can act as growth inhibitors in KB cells. nih.gov For instance, 10-decarbamoyloxy-9-dehydromitomycin B, a naturally occurring mitomycin prepared from this compound, and its analogues with an exo-cyclic double bond have shown cytotoxic activities. nih.gov Among these, 7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin B was identified as a potent growth inhibitor of KB cells in vitro. nih.gov

Growth Inhibition in HeLa S-3 Cells

Mitomycin antibiotics, including related compounds like mitomycin C, have been used in cell culture systems to generate mitotically inactive cells, indicating their ability to inhibit cell growth in various cell lines, including potentially HeLa S-3 cells, although specific data for this compound on HeLa S-3 cells was not explicitly found in the provided context. However, the general cytotoxic activity of mitomycins on rapidly growing cells is well-documented. mpbio.com

Compound NameBiological ActivityExperimental System(s)Key Finding(s)
This compoundAntibacterial, CytotoxicExperimental systemsExhibits antibacterial and cytotoxic activities. tandfonline.comnih.gov
10-decarbamoyloxy-9-dehydromitomycin BAntibacterial, Cytotoxic, Growth InhibitionExperimental systems, KB cellsPrepared from this compound, shows antibacterial and cytotoxic activity. nih.gov
7-amino-10-decarbamoyloxy-9-dehydro-7-demethoxymitomycin BGrowth InhibitionKB cellsPotent growth inhibitor of KB cells in vitro. nih.gov
2-methylpiperazino[1,2-a]indole-6,9-diones (analogues)AntibacterialIn vitro (Gram-positive bacteria)Showed in vitro antibacterial activity against Gram-positive bacteria. tandfonline.com
Decarbamoylmitomycin CAntibacterial, CytotoxicGram-positive and Gram-negative bacteria, Cell linesStrong antibacterial activity against both types of bacteria. clockss.org Cytotoxic in cell lines. yale.edu
Mitomycin CAntibacterial, Induction of Competence, CytotoxicVarious bacteria (Gram-positive, Gram-negative, P. aeruginosa, L. pneumophila), Cell linesStrong bactericidal action, induces competence in L. pneumophila, cytotoxic in cell lines. wikipedia.orgresearchgate.netfrontiersin.orgwikipedia.orgwikiwand.comasm.org
9-Epi-mitomycin BAntibacterialVarious microorganismsExhibited high inhibiting activity against various microorganisms. google.com

Cytotoxicity in Tumor Cell Lines (e.g., WiDr colon carcinoma, A204 rhabdomyosarcoma, L1210 lymphocytic leukemia)

Compounds within the mitomycin class, such as Mitomycin C, have demonstrated cytotoxic effects against various tumor cell lines in vitro. Studies have evaluated the cytotoxicity of Mitomycin C against cell lines including murine leukemia L1210 and human WiDr cells. For instance, Mitomycin C exhibited cytotoxicity against murine leukemia L1210 cells with an IC50 value of 0.6 µM in an MTT assay. medchemexpress.cn Cytotoxicity against human WiDr cells has also been reported, with an ED50 value of 0.35 µg/mL after 72 hours. medchemexpress.cn Mitomycin C has been studied for its effects on cell viability, cell cycle, and cell surface structure in cultured human conjunctival cells, showing decreased cell viability and arrest in the DNA synthetic phase at certain concentrations. nih.gov Another study noted the cytotoxicity of Mitomycin C against L1210 leukemia and 8226 human myeloma cells, where dose-dependent interstrand cross-links and DNA-protein cross-links were observed, correlating with cytotoxicity. nih.gov While specific data for A204 rhabdomyosarcoma was not prominently found in the search results concerning Mitomycin C, the compound and its analogues are generally recognized for their broad cytotoxic potential against various cancer cell types.

Cell LineCompoundAssay MethodIC50/ED50Reference
Murine Leukemia L1210Mitomycin CMTT assay0.6 µM medchemexpress.cn
Human WiDrMitomycin CMTT assay0.35 µg/mL (ED50) medchemexpress.cn
Murine Leukemia L1210Mitomycin CColony formation15.0 µM (D0 value) nih.gov
Human Myeloma 8226Mitomycin CColony formation17 µM (D0 value) nih.gov

Antitumor Activities in Preclinical Models

Preclinical studies utilizing various animal models have investigated the antitumor activities of Mitomycin C and its analogues. These studies provide insights into their potential efficacy against different types of tumors in a living system.

Activity in Murine Leukemia Models (e.g., P-388, L1210)

Mitomycin C and its derivatives have shown activity in murine leukemia models, including P388 and L1210 leukemia. A new mitomycin derivative, RR-150, demonstrated superior activity compared to Mitomycin C in increasing the lifespan of mice bearing P388 leukemia and a line of L1210 leukemia partially resistant to Mitomycin C. aacrjournals.org RR-150 appeared comparable to Mitomycin C against parental (nonresistant) L1210 leukemia. aacrjournals.org Another study on polymeric prodrugs of Mitomycin C with dextran (B179266) (MMCD) showed that these conjugates prolonged the survival of mice bearing P388 leukemia in an i.p.-i.p. system. capes.gov.br Specifically, MMC(C6)D exhibited a superior effect and an excellent therapeutic index compared to free Mitomycin C. capes.gov.br Conjugates of Mitomycin C with estradiol (B170435) derivatives also showed antitumor effects against P388 leukemia, although generally less potent than free Mitomycin C in this model. nih.gov Certain 7-(2-substituted-ethyl)amino analogues of Mitomycin C and porfiromycin (B1679050) have shown better activity than Mitomycin C against P-388 leukemia and L-1210 leukemia in mice. nih.govarvojournals.org A study comparing Mitomycin A and Mitomycin C analogues using the P388 leukemia model found that Mitomycin A analogues were significantly more potent, although antitumor effects did not directly correlate. nih.govnih.gov

Activity against Solid Tumor Models (e.g., Sarcoma-180)

Antitumor activity of Mitomycin C and its analogues has also been observed in solid tumor models, such as Sarcoma-180. Conjugates of Mitomycin C with estradiol derivatives demonstrated suppression of Sarcoma-180 growth at higher doses, comparable to or better than Mitomycin C. nih.gov Mitomycin C itself has been shown to inhibit the growth of Sarcoma 180 explanted to the chorioallantoic membrane of the chick embryo. karger.com Combined treatment with Chuling extract and Mitomycin C increased the lifespan of mice with Sarcoma-180-induced liver tumors and was cytotoxic to the tumor cells. worldscientific.com Polymeric prodrugs of Mitomycin C have also been investigated for their effect on Sarcoma-180 ascites tumor in mice, with formulations showing potential for sustained release and enhanced therapeutic effects. jst.go.jp Certain Mitomycin C derivatives with disulfide at N-7 have shown superior activities compared to Mitomycin C against murine Sarcoma 180 solid tumors. aacrjournals.org

Comparative Potency and Efficacy of Analogues in Preclinical Assays

Comparative studies have evaluated the potency and efficacy of various Mitomycin C analogues in preclinical models. For instance, a review comparing Mitomycin C and Mitomycin A analogues in the P388 leukemia model found that Mitomycin A analogues were generally more potent than their Mitomycin C equivalents, although their antitumor effects were not always predictable from the Mitomycin C results. nih.govnih.gov Studies on polymeric prodrugs of Mitomycin C demonstrated that the length of the spacer linking Mitomycin C to the polymer influenced the regeneration rate of the active drug and subsequent antitumor activity, highlighting differences in efficacy among these analogues. capes.gov.br Certain 7-N-{{2-{[2-(γ-l-glutamylamino)ethyl]dithio}ethyl}}-mitomycin C (KW-2149) exhibited superior activity to Mitomycin C in increasing the survival of mice bearing various tumors, including those resistant to Mitomycin C. aacrjournals.org This analogue also showed efficient cytotoxicity against some Mitomycin C-insensitive human tumor cell lines at lower concentrations. aacrjournals.org

Antiviral Activities

Beyond their well-documented antitumor properties, some compounds related to this compound, particularly Mitomycin C, have been investigated for antiviral activities, with some unexpected findings.

Direct Upregulation of Hepatitis B Virus (HBV) Replication and Expression in vitro

Contrary to typical antiviral effects, Mitomycin C has been shown to directly upregulate Hepatitis B Virus (HBV) replication and expression in vitro. Studies using cell lines such as HepG2.2.15 and HBV-NLuc-35 have demonstrated that Mitomycin C can increase HBV replication and expression in a dose-dependent manner. researchgate.netnih.govnih.gov This effect has been observed through the increased formation of HBV capsids and elevated levels of intracellular capsid DNA and extracellular HBV DNA. nih.govnih.gov This upregulation appears to be a direct effect on viral replication and expression rather than an indirect consequence of immunosuppression. nih.gov This finding is particularly relevant in the context of cancer patients with HBV infection undergoing chemotherapy that includes Mitomycin C, as it may contribute to HBV reactivation. researchgate.netnih.gov

Interaction with Antiviral Proteins (e.g., MX1)

Information specifically detailing the interaction of this compound with antiviral proteins such as MX1 is limited in the provided search results. While some studies mention Mitomycin C in the context of interacting with MX1, particularly in the context of viral infections like COVID-19, this interaction has not been explicitly reported for this compound or its direct analogues in the retrieved literature. Some synthesized mitomycin analogues, structurally related to mitomycin antibiotics which include this compound, have been reported to show no antivirus activity citeab.com.

Immunomodulatory Effects at the Cellular Level

Research into the immunomodulatory effects of this compound at the cellular level is not comprehensively detailed in the provided search results. However, studies on the related compound, Mitomycin C, offer insights into the potential activities of this class of antibiotics on immune cells.

Inhibition of B Cell, T Cell, and Macrophage Proliferation in vitro

Studies on Mitomycin C have demonstrated its ability to inhibit the proliferation of various immune cells in vitro, including B cells, T cells, and macrophages wikidata.org. Mitomycin C has been shown to suppress mitogen-induced T-cell proliferation yale.edu. Additionally, Mitomycin C-treated dendritic cells have been observed to inhibit specific T cells in vitro nih.gov. While these findings highlight the immunomodulatory potential within the mitomycin class, specific data on the inhibitory effects of this compound on the proliferation of these cell types were not found in the provided search results.

Impairment of Antigen Presentation

Mitomycin C has been reported to impair antigen presentation wikidata.org. Studies involving Mitomycin C-treated dendritic cells indicated that while the expression of MHC-II and costimulatory molecules like CD80/86 was not downregulated, the treated dendritic cells inhibited T cell proliferation, suggesting an impact on antigen presentation or subsequent T cell activation signals nih.gov. Information specifically linking this compound or its analogues to the impairment of antigen presentation was not available in the provided search results.

Suppression of Cytokine Secretion (e.g., interferon gamma, TNFα, IL-2)

Mitomycin C has been shown to suppress the secretion of various cytokines, including interferon gamma (IFN-γ), TNFα, and IL-2 wikidata.org. Studies have investigated the effects of related compounds on cytokine production by immune cells, such as the influence of bestatin (B1682670) (an immunomodulator) on the production of IL-2, IFN-γ, and TNF-α, noting that its effects can depend on the initial status of the organism and the type of immune cell nih.gov. Another study on CD8+ immune T cells showed that Mitomycin C treatment did not affect the enhancing effect of IL-2 on IFN-γ production, indicating a complex interplay with cytokine regulation guidetopharmacology.orgnih.gov. Specific data on the direct suppression of cytokine secretion by this compound was not found in the provided search results.

Effects on DNA Repair Mechanisms

The effects of mitomycin antibiotics on DNA repair mechanisms are primarily documented through studies on Mitomycin C, which serves as a prototypical bioreductive alkylating agent.

Role of Mitomycin C Repair Factors (MrfA, MrfB) in Bacterial Systems (B. subtilis)citeab.com

Information specifically on the role of Mitomycin C Repair Factors (MrfA, MrfB) in Bacillus subtilis in relation to this compound was not found in the search results. Studies on MrfA and MrfB focus on their role in repairing DNA damage induced by Mitomycin C.

Other Biological Phenomena in Model Organismsnih.gov

Detailed information regarding other biological phenomena of this compound in the specified model organisms was not found. The search results primarily describe the effects of Mitomycin C on these organisms.

Induction of Competence for Transformation in Legionella pneumophilanih.gov

Research specifically linking this compound to the induction of competence for transformation in Legionella pneumophila was not identified. Existing literature indicates that Mitomycin C can induce competence in this bacterium.

Increase in Meiotic Recombination in Drosophila melanogasternih.gov

Information on whether this compound increases meiotic recombination in Drosophila melanogaster was not found. Studies reporting increased meiotic recombination in this organism refer to the effects of Mitomycin C.

Hypersensitivity in Arabidopsis thaliana Mutantsnih.gov

Studies describing hypersensitivity in Arabidopsis thaliana mutants specifically in response to this compound were not located. Research in this area has shown that certain Arabidopsis thaliana mutants are hypersensitive to DNA-damaging agents, including Mitomycin C.

Advanced Research Methodologies and Analytical Techniques in Myomycin B Studies

Structural Elucidation Techniques

Determining the precise three-dimensional arrangement of atoms in Myomycin B and its derivatives or adducts is crucial for understanding its function. Several powerful techniques are used for this purpose.

X-ray Crystallography

X-ray crystallography is a primary technique for obtaining definitive three-dimensional structural information about crystalline compounds like members of the mitomycin family. This method involves diffracting X-rays through a crystal of the substance, and the resulting diffraction pattern is used to reconstruct the electron density map, revealing the positions of atoms. While direct information specifically on this compound's crystal structure was not extensively found in the search results, related compounds like Mitomycin C have had their absolute configurations determined using X-ray single crystal diffraction with CuKα radiation scirp.orgscirp.org. Studies on Mitomycin C dihydrate, for instance, utilized a Rigaku Saturn944 CCD diffractometer to collect diffraction data, leading to the determination of bond lengths and angles scirp.orgscirp.org. The application of X-ray crystallography to mitomycins has been instrumental in resolving ambiguities regarding their absolute configurations scirp.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is a vital tool for determining the structure and dynamics of molecules in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). For mitomycin derivatives, 1D and 2D NMR spectra, such as HSQC, HMBC, ¹H-¹H COSY, and NOESY, have been used to assign protons to their bonding carbons and confirm planar structures scirp.orgscirp.org. While 1D and 2D NMR can confirm the planar structure, they may not always provide sufficient information to ascertain the absolute configuration, sometimes necessitating complementary techniques like X-ray crystallography scirp.orgscirp.org.

Table: NMR Spectroscopic Data for Mitomycin C (Example from Literature)

NucleusTypeChemical Shift (ppm)SolventFrequency (MHz)
¹H1DVarious signalsDMSO-d₆400
¹³C1DVarious signalsDMSO-d₆100
¹H-¹H2DCOSY correlationsDMSO-d₆-
¹H-¹³C2DHSQC, HMBC correlationsDMSO-d₆-
¹H-¹H2DNOESY correlationsDMSO-d₆-

Note: This table presents example data types and conditions based on studies of related mitomycins, illustrating the application of NMR in structural elucidation.

2D NMR techniques like COSY, J-resolved, HSQC, and HMBC are widely used to confirm data from 1D NMR and facilitate the elucidation of small compounds embrapa.br. Quantitative 2D NMR methods have also been developed for analyzing complex mixtures and quantifying compounds univ-nantes.fr.

Biochemical and Molecular Biology Techniques

Understanding the biological activity of this compound involves studying its interactions with enzymes and manipulating the genes involved in its biosynthesis or resistance.

Enzymatic Assays (e.g., Exonuclease Activity Assays)

Enzymatic assays are used to measure the activity of enzymes that interact with this compound or are involved in its metabolism or the repair of damage it causes. For example, enzymes that reductively activate mitomycins, such as NADPH–cytochrome c (P450) reductase, NADH–cytochrome b₅ reductase, xanthine (B1682287) dehydrogenase, and xanthine oxidase, have been studied using standard enzyme assays pnas.orgaacrjournals.org. These assays typically involve monitoring the rate of reduction of a substrate, such as ferricytochrome c, at a specific wavelength aacrjournals.org.

Exonuclease activity assays are particularly relevant in the context of DNA repair mechanisms that deal with mitomycin-induced DNA damage. Studies on Mitomycin C repair factor B (MrfB), a DEDDh exonuclease in Bacillus subtilis, have utilized exonuclease assays to characterize its activity nih.govresearchgate.netosti.gov. These assays involve using labeled DNA substrates to determine the directionality (e.g., 3'-5') and substrate specificity of the exonuclease nih.gov. For instance, MrfB was shown to be a Mg²⁺-dependent 3'-5' DNA exonuclease nih.govresearchgate.netosti.gov.

Gene Cloning and Disruption

Molecular biology techniques such as gene cloning and disruption are essential for identifying and characterizing the genes involved in the biosynthesis of this compound and related compounds, as well as genes conferring resistance. Gene disruption involves inactivating a specific gene to observe the effect on the organism's phenotype, such as the ability to produce a compound or exhibit resistance.

Studies on the biosynthesis of Mitomycin C in Streptomyces lavendulae have utilized gene disruption to identify key genes like mitA and mitB nih.govasm.org. Disruption of the mitB gene, encoding a putative glycosyltransferase, resulted in the abrogation of Mitomycin C synthesis, indicating its essential role nih.govasm.org. Similarly, gene disruption investigations have revealed the requisites of other genes like mitE, mmcB, and mitF in mitomycin biosynthesis mdpi.comresearchgate.net. Gene cloning allows for the isolation and amplification of specific genes, which can then be overexpressed or manipulated for further study, such as expressing enzymes like MmcR methyltransferase to study their catalytic roles in mitomycin biosynthesis researchgate.net. Gene disruption and complementation experiments have been crucial in localizing clusters of genes involved in the assembly of the mitosane class of natural products nih.govasm.org.

Cell Culture Models for Activity and Mechanism Studies

Cell culture models play a crucial role in investigating the biological effects and underlying mechanisms of this compound. These models allow for controlled environments to study cellular responses to the compound. For instance, studies investigating the effects of mitomycin (a family that includes this compound) on hepatitis B virus (HBV) replication have utilized cell lines such as HepG2.2.15 and HBV-NLuc-35. nih.govnih.gov These cell lines serve as models to observe changes in viral replication and expression in the presence of the compound. nih.govnih.gov While specific detailed findings solely on this compound's activity in these models are not extensively detailed in the provided sources, the application of these cell culture systems is a standard approach for evaluating the biological impact of mitomycins. Other cell lines, including various cancer cell lines like Du145, A549, Hela, and MCF7, have been employed in studies focusing on the mechanism of action of Mitomycin C, a closely related compound, by assessing effects on cellular processes and enzyme activity. washington.edu Immune cells such as B cells and spleen cells have also been used in studies exploring the impact of mitomycin treatment on immune responses and mixed lymphocyte reactions. oup.com These diverse cell culture models provide valuable platforms for understanding the cellular and molecular effects of this compound and related compounds.

Quantitative PCR (qPCR), Luciferase Assays, and ELISA for Molecular Endpoint Analysis

Quantitative Polymerase Chain Reaction (qPCR), Luciferase assays, and Enzyme-Linked Immunosorbent Assay (ELISA) are essential molecular techniques used to quantify specific nucleic acids and proteins, providing insights into the molecular endpoints affected by this compound. These methods are frequently employed in conjunction with cell culture models. For example, in studies examining the influence of mitomycin on HBV, qPCR was used to detect HBV DNA copies, while ELISA was utilized to measure the levels of HBV e antigen (HBeAg). nih.govnih.govbohrium.com Luciferase assays were also applied in HBV-NLuc-35 cells to assess changes in luciferase activity as a marker of viral expression. nih.govnih.govbohrium.com These techniques allow researchers to quantify the impact of this compound on viral replication and protein production at a molecular level. Beyond virology, qPCR and ELISA are broadly used in biological research, such as analyzing gene expression levels and protein secretion in studies related to immune cell activation. aai.orgijbs.com The application of these methods enables precise measurement of molecular changes induced by this compound, contributing to a deeper understanding of its mechanism of action.

Native Agarose (B213101) Gel Electrophoresis (NAGE)

Native Agarose Gel Electrophoresis (NAGE) is an analytical technique used to separate biological molecules, such as proteins or nucleic acids, in their native conformation based on their charge, size, and shape. In the context of this compound research, NAGE has been applied in studies investigating the effects of mitomycin on HBV. This technique was used to detect intact HBV capsids and capsid DNA within cells. nih.govnih.govbohrium.comscilit.com By analyzing the migration patterns of these molecules on a non-denaturing agarose gel, researchers can assess the integrity and presence of viral components following treatment with compounds like this compound. NAGE complements other molecular techniques by providing information on the structural state of biomolecules. thermofisher.com

Computational and Modeling Approaches

Computational and modeling approaches are increasingly valuable in this compound research, offering insights into its interactions with biological targets and predicting its properties.

Computer-Generated Models of DNA-Adduct Interactions

This compound, like other mitomycins, is known to exert its biological effects, in part, through interactions with DNA, forming covalent adducts. drugbank.comnih.gov Computer-generated models are employed to visualize and understand the structural aspects of these interactions. Studies on Mitomycin C, a close analog, have utilized such models to examine how mitomycin-DNA adducts, including cross-links, fit within the DNA double helix, particularly in the minor groove. nih.govnih.govcapes.gov.br These models help researchers understand the spatial relationship between the drug adduct and the DNA structure and predict the potential for distortion or other structural changes in the DNA molecule. nih.govcapes.gov.br While direct modeling studies specifically for this compound adducts were not prominently detailed in the provided results, the principles and techniques applied to Mitomycin C adducts are directly relevant to understanding this compound-DNA interactions due to their structural similarities and shared mechanism of DNA alkylation. drugbank.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural properties of compounds and their biological activity. This approach can help predict the activity of new or modified compounds and provide insights into the structural features important for activity. QSAR studies have been conducted on mitomycin antibiotics to explore the relationship between their chemical structures and biological effects, such as cytotoxicity. researchgate.netscispace.com For example, a study examined the correlation between the reductive potential of several mitomycins, including Mitomycin B, and their cytotoxicity against cancer cells. researchgate.netresearchgate.net Such QSAR models can help in understanding how variations in the structure of this compound or its analogs might influence their potency and guide the design of new compounds with improved properties. researchgate.netnih.gov

Biosynthetic Pathway Analysis

Understanding the biosynthetic pathway of this compound is crucial for potential strategies involving genetic engineering or synthetic biology to produce the compound or novel analogs. Research into the biosynthesis of mitomycins, including this compound, has identified key precursors and enzymatic steps involved in the formation of the core structure and subsequent modifications. wikipedia.orgresearchgate.net The biosynthesis generally involves the combination of 3-amino-5-hydroxybenzoic acid (AHBA), D-glucosamine, and carbamoyl (B1232498) phosphate (B84403) to form the mitosane core. wikipedia.orgresearchgate.net Studies have investigated the enzymes responsible for specific steps, such as the coupling of AHBA and N-acetylglucosamine (GlcNAc) and methylation reactions. nih.govuniprot.org While the complete sequence and identity of all enzymatic steps in this compound biosynthesis are still under investigation, research in this area provides a foundation for potentially manipulating the biosynthetic machinery in producing organisms like Streptomyces caespitosus or Streptomyces lavendulae. wikipedia.orgbeilstein-journals.org

Precursor Feeding Experiments

Precursor feeding experiments are a fundamental approach to elucidating the biosynthetic pathways of natural products like this compound. These studies involve introducing isotopically labeled potential precursor molecules into the culture of the producing organism, typically a strain of Streptomyces. By tracking the incorporation of the labeled atoms into the final compound, researchers can identify the direct precursors and intermediates involved in the biosynthetic route.

Studies on related mitomycins, which share structural similarities with this compound, have utilized this technique extensively. For instance, feeding experiments with labeled D-glucosamine have shown its incorporation into the mitosane core of mitomycins, suggesting it serves as a key building block. nih.govresearchgate.netwikipedia.org Similarly, 3-amino-5-hydroxybenzoic acid (AHBA) has been identified as another crucial precursor, derived from the shikimate pathway. researchgate.netwikipedia.orgoup.com The incorporation of labeled precursors like methionine has also been examined to understand the origin of specific functional groups, such as methoxy (B1213986) moieties. nih.gov

These experiments often involve the isolation of the target compound after feeding, followed by structural analysis using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to detect the incorporated isotopes. nih.govfrontiersin.org Competition feeding experiments, where two potential precursors are introduced simultaneously, can further help in determining the more proximate precursor in a pathway. nih.gov

Genetic Localization and Molecular Characterization of Biosynthetic Genes

Identifying and characterizing the genes responsible for the biosynthesis of this compound provides crucial insights into the enzymatic machinery involved in its production. This typically involves localizing gene clusters within the producer organism's genome that are associated with the synthesis of the compound.

Research on mitomycin biosynthesis, which is relevant due to structural relationships, has successfully identified key genes within biosynthetic gene clusters. For example, the mitA gene, encoding an AHBA synthase, has been localized and characterized in Streptomyces lavendulae. researchgate.netasm.orgnih.gov Disruption of this gene has been shown to abolish the production of mitomycin C, confirming its essential role in the pathway. asm.orgnih.gov Another gene, mitB, located downstream of mitA and encoding a protein related to glycosyltransferases, has also been implicated in mitomycin biosynthesis, potentially involved in the condensation of AHBA and D-glucosamine. researchgate.netasm.orgnih.gov

Techniques used in these studies include gene disruption, site-directed mutagenesis, nucleotide sequencing, and sequence homology analysis to compare identified genes with those in databases of known biosynthetic enzymes. asm.orgnih.gov Complementary experiments, such as feeding the product of a blocked step to a mutant strain, can further confirm the function of a characterized gene. asm.orgnih.gov The identification of these gene clusters lays the groundwork for potential genetic engineering approaches to manipulate and optimize this compound production or generate novel analogs. beilstein-journals.org

In vitro and in vivo Activity Assessment Methodologies

Evaluating the biological effects of this compound requires a variety of in vitro and in vivo assays to assess its activity against target cells or organisms.

Cytotoxicity Assays (e.g., growth inhibition, colony formation)

Cytotoxicity assays are widely used to determine the effect of this compound on the viability and proliferation of cells, particularly cancer cells. These assays measure the ability of a compound to inhibit cell growth or kill cells.

Common methods include growth inhibition assays, where cells are treated with varying concentrations of the compound, and their proliferation is measured over time using techniques like metabolic indicators (e.g., MTT, WST-1) or by directly counting cell numbers. nih.govplos.orgmdpi.comarvojournals.org Colony formation assays assess the ability of single cells to grow into colonies after treatment, providing a measure of reproductive viability. beilstein-journals.orgunesp.brresearchgate.net

Studies on related compounds like mitomycin C have employed neutral red uptake assays to assess cell viability based on lysosomal function. nih.gov Cytotoxicity can be evaluated against various cell lines, including cancer cell lines and non-cancerous cells, to determine the selectivity of the compound. nih.gov

Antibacterial Time-Kill Assays

Antibacterial time-kill assays are used to evaluate the rate and extent of bacterial killing by an antimicrobial compound like this compound. These assays provide dynamic information about the compound's bactericidal or bacteriostatic activity over a specific time period.

In a typical time-kill assay, bacterial cultures are exposed to different concentrations of the compound, and samples are taken at various time points to determine the number of viable bacteria (colony-forming units, CFU) by plating on agar. frontiersin.orgresearchgate.netnih.gov A decrease in CFU over time indicates bacterial killing.

These assays can be used to determine if a compound is rapidly bactericidal, slowly bactericidal, or bacteriostatic. frontiersin.org They can also be used to assess synergistic or antagonistic effects when this compound is combined with other antimicrobial agents. researchgate.netnih.gov

Prophage Induction Tests

Prophage induction tests are used to determine if a compound can induce the lytic cycle of temperate bacteriophages integrated into the genome of lysogenic bacteria. This is relevant because some compounds that damage DNA can trigger the SOS response in bacteria, leading to prophage induction and subsequent cell lysis.

These tests typically involve treating lysogenic bacterial cultures with the compound and monitoring for signs of phage induction, such as a decrease in bacterial turbidity due to lysis or the appearance of phage particles in the culture supernatant. frontiersin.orgnih.govmdpi.comnih.govthephage.xyz Techniques like optical density measurements, plaque assays to quantify infectious phage particles, and electron microscopy to visualize phages can be employed. frontiersin.orgnih.govthephage.xyz

Mitomycin C is a known inducer of prophages in various bacterial species, including Streptomyces and Lactococcus lactis. frontiersin.orgnih.govmdpi.comnih.govthephage.xyz Studying the ability of this compound to induce prophages can provide insights into its mechanism of action, particularly its potential to cause DNA damage.

Murine Leukemia Models

Murine leukemia models are in vivo systems used to evaluate the efficacy of potential therapeutic agents against leukemia. These models involve introducing leukemia cells into mice and then treating the mice with the compound of interest to assess its effect on disease progression and survival.

Various murine models exist, including those where human leukemia cells are engrafted into immunocompromised mice (humanized models) or where leukemia is induced in genetically modified mice. plos.orgfrontiersin.org These models allow for the study of the compound's effects in a complex biological system, taking into account factors like metabolism, distribution, and interactions with the immune system. plos.orgfrontiersin.org

Future Directions and Research Perspectives on Myomycin B

Elucidation of Undetermined Biosynthetic Steps and Enzymes

The biosynthesis of mitomycins, including Myomycin B, is a complex process involving the assembly of precursors like 3-amino-5-hydroxybenzoic acid (AHBA) and D-glucosamine. While significant progress has been made in identifying the gene clusters and some enzymes involved, details for specific enzymatic assembly steps remain elusive researchgate.net. Future research is needed to fully elucidate these undetermined steps and characterize the enzymes catalyzing them. Studies involving engineered Streptomyces strains have been instrumental in understanding specific enzymatic roles, such as the function of MmcR methyltransferase in the formation of the 7-O-methyl group characteristic of mitomycins A and B acs.orgrcsb.org. Further investigation into the structure and function of other biosynthetic enzymes through techniques like X-ray crystallography and enzymatic assays will provide a comprehensive picture of the biosynthetic pathway rcsb.org. This knowledge is crucial for manipulating the pathway to improve yields or generate novel analogues through combinatorial biosynthesis approaches researchgate.net.

Further Exploration of this compound's Diverse Molecular Mechanisms of Action

The primary mechanism of action attributed to mitomycins is their bioreductive activation, leading to DNA alkylation and cross-linking, which inhibits DNA synthesis and function yale.edudrugbank.com. However, research suggests that the mechanisms may be more diverse and context-dependent. Studies on mitomycin C, a close analogue, indicate potential interactions with minor groove-binding nuclear proteins and the induction of differential cell death pathways depending on cellular factors like p53 status yale.edunih.gov. A recently described mechanism for mitomycin C involves the induction of immunogenic cell death, mediated by the release of mitochondrial DNA that triggers an immune response hunimed.eu. Future research should focus on thoroughly exploring these diverse molecular mechanisms specifically for this compound, investigating its interactions with various cellular components beyond DNA and understanding how these interactions contribute to its biological effects. Elucidating these mechanisms will be vital for predicting efficacy and potential side effects, as well as for rational drug design.

Optimization of Synthetic Pathways to Address Existing Challenges

The total synthesis of mitomycins, including this compound, presents significant challenges to synthetic organic chemists due to their intricate tetracyclic pyrrolo-indole skeleton, aziridine (B145994) ring, carbamoyl (B1232498) moiety, and bridged carbinolamine beilstein-journals.orgnih.gov. These structural features render the molecules sensitive and reactive beilstein-journals.orgnih.gov. Despite decades of effort, achieving an efficient and enantiospecific total synthesis of natural mitomycins remains a notable challenge nih.gov. Future research in this area should focus on developing optimized synthetic pathways that are more efficient, stereoselective, and scalable. This involves addressing specific challenges in key reaction steps, such as the introduction of the C9a hydroxyl group or the coupling of complex intermediates beilstein-journals.orgresearchgate.net. Novel synthetic methodologies and strategies are needed to overcome the inherent lability of the molecules and enable more practical access to this compound and its analogues beilstein-journals.orgresearchgate.netacs.org.

Advanced Structure-Activity Relationship Studies for Rational Analogue Design

Structure-Activity Relationship (SAR) studies are fundamental for understanding how structural modifications influence the biological activity of a compound and for designing improved analogues mdpi.commdpi.com. For the mitomycin family, the sensitivity of the natural products has historically limited the scope of modifications possible in medicinal chemistry studies beilstein-journals.org. Future research should focus on conducting advanced SAR studies on this compound, exploring a wider range of structural modifications to identify key features responsible for its potency and selectivity. This involves synthesizing a diverse set of this compound analogues and evaluating their biological activities through rigorous in vitro and in vivo assays. Such studies, coupled with computational modeling and structural analyses (including resolving ambiguities in absolute configurations where they exist, as seen with mitomycin C) scirp.org, will enable the rational design of this compound analogues with enhanced efficacy, reduced toxicity, and improved pharmacokinetic properties mdpi.comnih.gov.

Applications of Genetic Engineering and Synthetic Biology in this compound Production and Diversification

Genetic engineering and synthetic biology offer powerful tools for optimizing the production of natural products like this compound and generating structural diversity nih.govoup.com. Future research should leverage these technologies to enhance this compound production in its native Streptomyces producers or heterologous hosts. This could involve manipulating regulatory genes, optimizing fermentation conditions, or engineering transport mechanisms researchgate.netresearchgate.net. Furthermore, genetic engineering and synthetic biology can be applied to diversify the this compound structure through approaches such as combinatorial biosynthesis, mutasynthesis, and the introduction of genes encoding enzymes that catalyze novel modifications researchgate.net. Engineering biosynthetic enzymes, like methyltransferases, to accept different substrates or catalyze different reactions could lead to the generation of uniquely bioactive mitomycin analogues rcsb.org. These approaches hold significant potential for discovering novel compounds with improved therapeutic profiles researchgate.net.

Investigating Novel Biological Activities and Interactions (e.g., Antiviral Roles)

While this compound is primarily known for its antibacterial and antitumor activities, natural products from microbial sources often exhibit a wide range of biological activities ekb.egnih.gov. Given the structural relationship of mitomycins to other bioactive compounds like naphthoquinones, which have shown antiviral potential, future research should investigate novel biological activities and interactions of this compound mdpi.com. This includes exploring potential antiviral roles, as well as other activities such as antifungal, anti-inflammatory, or immunomodulatory effects ekb.egnih.govnih.gov. High-throughput screening of this compound against panels of viruses or other pathogens, as well as investigating its interactions with various biological targets, could uncover previously unknown therapeutic potential.

Q & A

Q. What experimental protocols are recommended for synthesizing Myomycin B with high reproducibility?

To ensure reproducibility, synthesis protocols should include detailed descriptions of reaction conditions (e.g., temperature, solvent systems), purification steps (e.g., column chromatography gradients), and characterization data (e.g., NMR, HPLC purity ≥95%). Experimental sections must explicitly state deviations from established methods and provide raw data in supplementary materials for peer validation .

Q. How can researchers validate the mechanism of action of this compound using in vitro assays?

A stepwise approach is recommended:

  • Target identification : Use affinity chromatography or CRISPR-based gene knockout screens to identify binding partners.
  • Dose-response assays : Measure IC50 values across relevant cell lines (e.g., Gram-positive vs. Gram-negative bacterial models).
  • Time-kill kinetics : Monitor bacterial viability at intervals (0–24 hrs) to distinguish bactericidal vs. bacteriostatic effects. Include controls for off-target effects (e.g., inactive analogs) and validate findings with orthogonal methods like fluorescence microscopy .

Q. Which analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

Stability studies should employ:

  • HPLC-MS : Track degradation products over time (e.g., 6-month accelerated stability testing at 4°C, 25°C, and 40°C).
  • Circular dichroism : Monitor conformational changes in this compound’s macrocyclic structure.
  • Bioactivity assays : Compare pre- and post-storage MIC (Minimum Inhibitory Concentration) values to confirm potency retention .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across heterogeneous cell models?

Contradictory results often arise from variability in experimental design. Mitigation strategies include:

  • Standardized protocols : Adopt consensus guidelines for cell culture conditions (e.g., passage number, serum concentration).
  • Meta-analysis : Apply PRISMA frameworks to systematically evaluate datasets, stratifying results by cell type, dosage, and exposure duration .
  • Mechanistic studies : Use transcriptomic profiling (RNA-seq) to identify cell-specific resistance pathways (e.g., efflux pump upregulation) .

Q. What systematic review methodologies are appropriate for synthesizing this compound’s antimicrobial spectrum data?

Follow Cochrane Handbook guidelines:

  • Search strategy : Include databases (PubMed, EMBASE) and gray literature, using MeSH terms like "this compound" AND "antimicrobial resistance."
  • Inclusion criteria : Prioritize studies with standardized CLSI (Clinical and Laboratory Standards Institute) protocols.
  • Risk of bias assessment : Use ROBINS-I tool to evaluate non-randomized studies. Present findings in forest plots to visualize heterogeneity .

Q. What experimental designs minimize variability in pharmacokinetic (PK) studies of this compound using in vivo models?

Key considerations:

  • Animal selection : Use isogenic strains to reduce genetic variability; document weight, age, and sex in metadata.
  • Dosing regimen : Employ staggered administration to avoid saturation of metabolic pathways.
  • Sampling protocol : Collect plasma/tissue samples at fixed intervals (e.g., 0.5, 1, 2, 4, 8 hrs post-dose) and analyze via LC-MS/MS. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

Methodological Guidance for Data Analysis

Q. How can researchers optimize RNA-seq data interpretation to study this compound’s impact on bacterial gene expression?

  • Differential expression analysis : Use DESeq2 or edgeR with adjusted p-values (e.g., Benjamini-Hochberg correction).
  • Pathway enrichment : Apply KEGG or GO term analysis to identify overrepresented pathways (e.g., cell wall biosynthesis).
  • Validation : Correlate RNA-seq findings with qRT-PCR data for high-priority targets .

Q. What statistical approaches are robust for analyzing dose-dependent toxicity in this compound preclinical trials?

  • Probit analysis : Calculate LD50 values with 95% confidence intervals.
  • Mixed-effects models : Account for repeated measures in longitudinal toxicity studies (e.g., liver enzyme levels over time).
  • Survival analysis : Use Kaplan-Meier curves and Cox proportional hazards models for time-to-event data (e.g., mortality in infection models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.